molecular formula C11H17NO B12979060 2-Amino-3-(4-ethylphenyl)propan-1-ol

2-Amino-3-(4-ethylphenyl)propan-1-ol

Cat. No.: B12979060
M. Wt: 179.26 g/mol
InChI Key: LVYNGVCEWNXYAC-UHFFFAOYSA-N
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Description

2-Amino-3-(4-ethylphenyl)propan-1-ol is an organic compound with the molecular formula C11H17NO It belongs to the class of amino alcohols, which are characterized by the presence of both an amino group (-NH2) and a hydroxyl group (-OH) attached to the same carbon chain

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-3-(4-ethylphenyl)propan-1-ol can be achieved through several methods. One common approach involves the reaction of 4-ethylbenzaldehyde with nitromethane to form a nitroalkene intermediate. This intermediate is then reduced using a suitable reducing agent, such as hydrogen in the presence of a palladium catalyst, to yield the desired amino alcohol .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to remove any impurities .

Chemical Reactions Analysis

Types of Reactions: 2-Amino-3-(4-ethylphenyl)propan-1-ol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

2-Amino-3-(4-ethylphenyl)propan-1-ol has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: It serves as a precursor for the synthesis of biologically active compounds.

    Medicine: It is investigated for its potential therapeutic properties, including its use in drug development.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Amino-3-(4-ethylphenyl)propan-1-ol involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the hydroxyl group can participate in various biochemical reactions. These interactions can modulate the activity of enzymes and receptors, leading to various physiological effects .

Comparison with Similar Compounds

    2-Amino-1-propanol: A simpler amino alcohol with similar properties but lacking the ethylphenyl group.

    3-Amino-1-propanol: Another amino alcohol with a different structural arrangement.

    3-Amino-2-propanol:

Uniqueness: 2-Amino-3-(4-ethylphenyl)propan-1-ol is unique due to the presence of the 4-ethylphenyl group, which imparts distinct chemical and biological properties. This structural feature can influence its reactivity and interactions with other molecules, making it valuable for specific applications .

Properties

Molecular Formula

C11H17NO

Molecular Weight

179.26 g/mol

IUPAC Name

2-amino-3-(4-ethylphenyl)propan-1-ol

InChI

InChI=1S/C11H17NO/c1-2-9-3-5-10(6-4-9)7-11(12)8-13/h3-6,11,13H,2,7-8,12H2,1H3

InChI Key

LVYNGVCEWNXYAC-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(C=C1)CC(CO)N

Origin of Product

United States

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